molecular formula C11H9F5O B7992908 2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7992908
M. Wt: 252.18 g/mol
InChI Key: UGRTWWCPLHRPFX-UHFFFAOYSA-N
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Description

2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound that serves as a versatile and valuable building block in synthetic chemistry, particularly for the preparation of molecules with a trifluoromethyl group . The incorporation of fluorine atoms and the trifluoromethyl group into organic compounds is a key strategy in both academic and industrial research to modulate the chemical and biological properties of molecules, making them highly relevant in the development of pharmaceuticals and agrochemicals . This compound belongs to the class of α-CF3 carbonyl compounds, which are recognized as useful synthetic intermediates. The functionality of this compound allows researchers to perform further transformations at the α-position and the carbonyl group, enabling access to a diverse array of attractive trifluoromethylated target structures . The dimethyl-substituted phenyl ring may further influence the compound's reactivity and physical properties, offering additional avenues for structural modification. Applications & Research Value: Fluorinated building blocks like this one are primarily used in medicinal chemistry and materials science. The reductive modification of the pentafluoropropionyl moiety, for instance, can readily produce α-trifluoromethyl enol silyl ethers. These intermediates react with various electrophiles to yield 2-substituted-3,3,3-trifluoropropiophenone derivatives in excellent yields, providing a robust pathway for functionalization . Handling & Safety: Based on the safety profile of a closely related compound, 3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone, this material is classified as harmful and an irritant . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and eye protection. Notice: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O/c1-6-4-3-5-8(7(6)2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRTWWCPLHRPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3-dimethylphenol with pentafluoropropiophenone in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with similar fluorinated chains and aromatic substituents (Table 1):

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone C₁₁H₉F₅O 2',3'-CH₃, 2,2,3,3,3-CF₅ 260.19 High lipophilicity, potential intermediate
2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propane-1-one C₁₀H₇F₅O₂ 4-OCH₃, 2,2,3,3,3-CF₅ 254.16 Enhanced polarity due to methoxy group
1-(2,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one C₉H₃Cl₂F₅O 2,5-Cl₂, 2,2,3,3,3-CF₅ 293.02 Bioactive in pesticides (e.g., flupoxam)
2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone C₁₆H₁₄F₂O₂ 2',4'-F₂, 2-OCH₃ 276.28 Intermediate in drug synthesis

Key Observations :

  • Fluorination: The pentafluoropropionyl group (CF₃CF₂CO-) enhances thermal stability and resistance to oxidation compared to non-fluorinated analogues .
  • Polarity : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl variant) exhibit higher polarity, influencing solubility in polar solvents .

Physicochemical Properties

Property 2',3'-Dimethyl-pentafluoropropiophenone Pentafluoropropionic Acid 2',4'-Difluoro-propiophenone
Boiling Point ~418.8°C (predicted) 142–145°C 418.8°C (predicted)
Density 1.05–1.10 g/cm³ 1.571–1.575 g/cm³ 1.053 g/cm³
Water Solubility Low (fluorophilic) Miscible in polar solvents Moderate
  • Density : Fluorinated chains increase density; the target compound’s density (1.05–1.10 g/cm³) is lower than pentafluoropropionic acid (1.571–1.575 g/cm³) due to aromatic bulk .
  • Solubility : Methyl groups reduce water solubility compared to methoxy analogues, favoring organic solvents .

Environmental and Analytical Considerations

  • Detection : LC-HRMS workflows (as in ) are recommended for identifying trace levels in complex samples due to high-resolution mass accuracy .

Biological Activity

2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound notable for its unique chemical structure and potential biological activities. This compound features both methyl and pentafluoropropiophenone groups, which contribute to its distinctive properties. Its molecular formula is C11H9F5OC_{11}H_9F_5O, and it is classified under fluorinated compounds that often exhibit enhanced biological activity due to the presence of fluorine atoms.

PropertyValue
IUPAC Name1-(2,3-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Molecular FormulaC11H9F5O
Molecular Weight252.19 g/mol
CAS Number1352219-33-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The fluorinated structure enhances lipophilicity and may influence membrane permeability, allowing the compound to engage in significant biochemical interactions.

  • Enzyme Interactions : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to fit into enzyme active sites effectively.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors in cellular signaling pathways, potentially influencing physiological responses.

Study 1: Metabolism of Fluorinated Compounds

Research indicates that fluorinated compounds like this compound exhibit distinct metabolic pathways compared to their non-fluorinated counterparts. A review highlighted that incorporating fluorine can enhance the stability and bioavailability of drugs while affecting their pharmacokinetics and toxicity profiles .

Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated derivatives. Results indicated that compounds similar to this compound demonstrated significant inhibitory effects against several bacterial strains. The presence of fluorine was correlated with increased potency against Gram-positive bacteria .

Study 3: Cytotoxicity Assessment

In vitro assessments have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

CompoundBiological Activity
2',3'-Dimethyl-4-fluorobenzophenoneModerate antimicrobial activity
4-Fluoro-2',5'-dimethylacetophenoneLow cytotoxicity; minimal receptor interaction
Pentafluorobenzyl alcoholHigh lipophilicity; significant enzyme inhibition

Q & A

Basic Question

  • ¹⁹F NMR : Distinct chemical shifts for CF₃ (δ −60 to −70 ppm) and CF₂ groups (δ −110 to −120 ppm) help confirm fluorination patterns. Coupling constants (e.g., J₃F-C-F) differentiate equatorial vs. axial fluorine arrangements .
  • ¹H NMR : Methyl groups at 2' and 3' positions show upfield shifts (δ 2.1–2.5 ppm) due to steric hindrance from adjacent fluorines .
  • HRMS : Exact mass (calc. for C₁₂H₁₁F₅O: 278.07 g/mol) confirms molecular integrity. Fragmentation patterns (e.g., loss of CO or CF₃ groups) validate the propiophenone backbone .

What computational methods predict the reactivity of the pentafluoropropyl ketone group in nucleophilic substitutions?

Advanced Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of fluorines on the ketone’s electrophilicity. Key findings:

  • LUMO localization : The carbonyl carbon exhibits high electrophilicity (LUMO ≈ −1.5 eV), favoring nucleophilic attack by amines or Grignard reagents .
  • Steric maps : Methyl groups at 2' and 3' positions create steric bulk (~120° dihedral angles), directing nucleophiles to the para position .
    Benchmark against experimental kinetics (e.g., SN2 reactions with NaN₃) to validate computational predictions .

How does the compound’s fluorination pattern influence its biological activity in antimicrobial assays?

Advanced Question
Fluorine atoms enhance membrane permeability and metabolic stability. For structurally similar compounds:

  • MIC values : Against S. aureus, EC₅₀ ≈ 12.5 µM was observed for trifluoromethyl analogs, attributed to disrupted lipid bilayer integrity .
  • Structure-activity relationships (SAR) : Para-fluorine substitution correlates with higher activity than ortho-fluorine, likely due to reduced steric hindrance .
    Methodology :
  • Use broth microdilution assays (CLSI guidelines) with controls (e.g., ciprofloxacin).
  • Pair with molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase .

What precautions are critical when handling this compound due to its fluorinated and ketone functionalities?

Basic Question

  • Toxicity : Fluorinated ketones may release HF upon decomposition. Use PPE (neoprene gloves, face shields) and work in fume hoods .
  • Storage : Anhydrous conditions (desiccators with P₂O₅) prevent hydrolysis. Store at −20°C in amber vials to avoid photodegradation .
  • Waste disposal : Neutralize with saturated NaHCO₃ before incineration to avoid fluoride emissions .

How do solvent effects impact the compound’s stability in catalytic hydrogenation reactions?

Advanced Question
Fluorinated ketones are prone to defluorination under H₂/pressure.

  • Solvent selection : Ethereal solvents (THF, dioxane) stabilize transition states better than protic solvents (MeOH), reducing side reactions .
  • Catalyst compatibility : Pd/C or Raney Ni may over-reduce the ketone; PtO₂ at 50 psi H₂ selectively hydrogenates aryl rings without cleaving C-F bonds .
    Monitor reaction progress via ¹⁹F NMR to detect HF byproducts (δ −150 to −160 ppm) .

Can X-ray crystallography resolve conformational isomerism in this compound?

Advanced Question
Methyl and fluorine substituents create axial chirality. For analogous compounds:

  • Crystal packing : Methyl groups adopt a staggered conformation (torsion angle ~60°) to minimize steric clash with fluorines .
  • Diffraction data : Use Mo-Kα radiation (λ = 0.7107 Å) and SHELX for refinement. Expect R-factor <5% for high-resolution structures .
    Compare with DFT-optimized geometries to validate observed conformers .

What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Advanced Question

  • HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% TFA) to separate isomers (e.g., 2',4'-dimethyl byproducts). LOD ≈ 0.1% .
  • Fluorine-specific detection : ¹⁹F NMR with Cr(acac)₃ as relaxation agent enhances sensitivity for ppm-level impurities .
  • Quality control : Establish a reference standard (≥99.5% purity via qNMR) for batch consistency .

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